
Palmitic acid, 4,6-dinitro-o-tolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitic acid, 4,6-dinitro-o-tolyl ester is a chemical compound with the molecular formula C23H36N2O6 It is an ester derivative of palmitic acid, a common saturated fatty acid, and 4,6-dinitro-o-tolyl, a nitroaromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palmitic acid, 4,6-dinitro-o-tolyl ester typically involves the esterification of palmitic acid with 4,6-dinitro-o-tolyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitic acid, 4,6-dinitro-o-tolyl ester can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Palmitic acid, 4,6-dinitro-o-tolyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of palmitic acid, 4,6-dinitro-o-tolyl ester involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular processes, including apoptosis, inflammation, and signal transduction. The ester linkage allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Palmitic acid, 2,4-dinitrophenyl ester
- Palmitic acid, 3,5-dinitrobenzyl ester
- Palmitic acid, 4-nitro-o-tolyl ester
Uniqueness
Palmitic acid, 4,6-dinitro-o-tolyl ester is unique due to the presence of two nitro groups at the 4 and 6 positions of the aromatic ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the nitro groups can influence the compound’s electronic properties and its interaction with molecular targets.
Eigenschaften
CAS-Nummer |
64046-73-7 |
|---|---|
Molekularformel |
C23H36N2O6 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(2-methyl-4,6-dinitrophenyl) hexadecanoate |
InChI |
InChI=1S/C23H36N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(26)31-23-19(2)17-20(24(27)28)18-21(23)25(29)30/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
YHMHDXYEQCWMCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


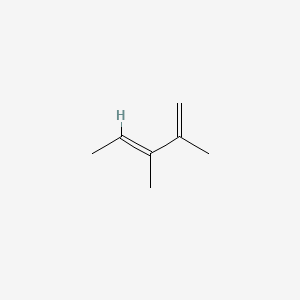
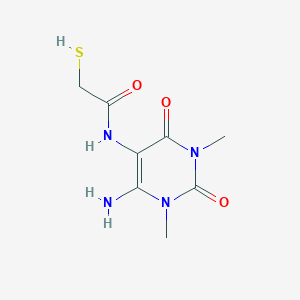
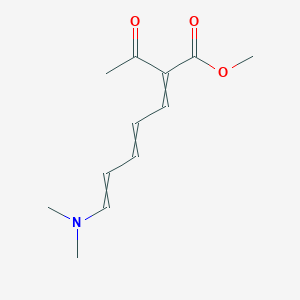
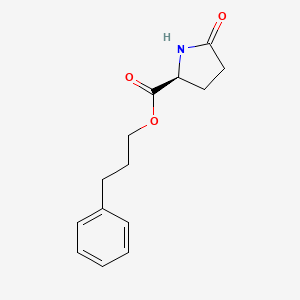

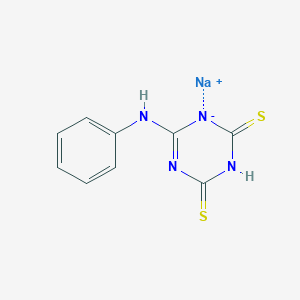
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

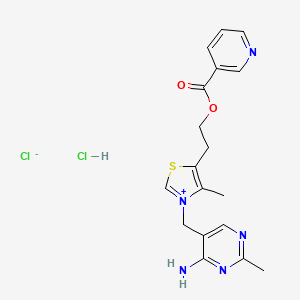




![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
